2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 350.349 g/mol. The compound is primarily utilized in various scientific applications, particularly in pharmacological research and development due to its structural characteristics that may confer biological activity.
This compound is classified as an acetamide derivative, specifically featuring an isoxazole ring and a benzofuran moiety. It is cataloged in chemical databases like PubChem, where it is identified by its unique InChI Key: BFOCIWTVBCPCFY-UHFFFAOYSA-N . The compound's synthesis and properties have been documented in various scientific articles and patents, reflecting its relevance in medicinal chemistry and drug discovery.
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step reactions. The initial steps often include the formation of the isoxazole ring through the reaction of benzofuran derivatives with appropriate reagents.
The molecular structure of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide features several notable components:
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F
.The chemical reactivity of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide can be explored through various reactions:
The reactions are typically monitored using thin-layer chromatography (TLC), and products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Physical properties such as melting point and boiling point are crucial for practical applications but are not specified in available literature.
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: